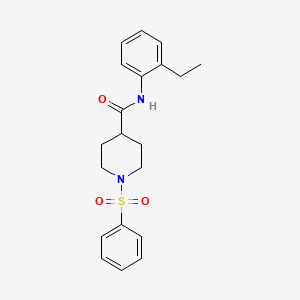

![molecular formula C13H16N2O2S B5124906 isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)

isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate” likely belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve reactions similar to the Suzuki–Miyaura cross-coupling . This reaction is widely used in forming carbon-carbon bonds and involves a palladium-catalyzed cross-coupling of organoboron compounds with organic halides .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring substituted with cyano, methyl, and thioacetate groups . The exact structure would depend on the positions of these substituents on the pyridine ring.Chemical Reactions Analysis

The compound might participate in various chemical reactions. For instance, it could be involved in Suzuki–Miyaura cross-coupling reactions, which are commonly used for creating carbon-carbon bonds .科学的研究の応用

Organic Synthesis: Suzuki–Miyaura Coupling

Isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate: is potentially useful in the Suzuki–Miyaura coupling process. This reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis. The compound could act as a ligand or a leaving group in the coupling of various boron reagents with palladium catalysts. The mild and functional group tolerant conditions of the Suzuki–Miyaura coupling make it an ideal reaction for complex organic syntheses .

Medicinal Chemistry: Drug Design and Discovery

In medicinal chemistry, heterocyclic compounds like pyrazolopyridines, which share structural similarities with isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate , are crucial. They serve as key scaffolds in drug design due to their ability to mimic biological molecules. This compound could be used to synthesize analogs that interact with various biological targets, potentially leading to the discovery of new therapeutic agents .

特性

IUPAC Name |

propan-2-yl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)17-12(16)7-18-13-11(6-14)9(3)5-10(4)15-13/h5,8H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHOTHWDAOLMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl [(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

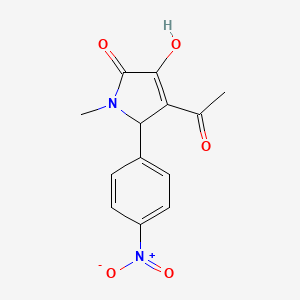

![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)

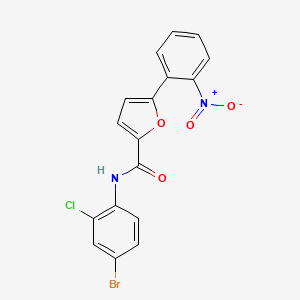

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

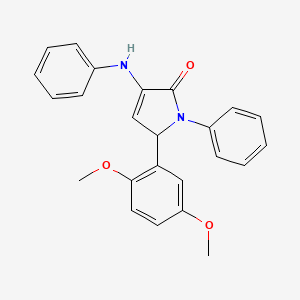

![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)

![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)

![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)

![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)